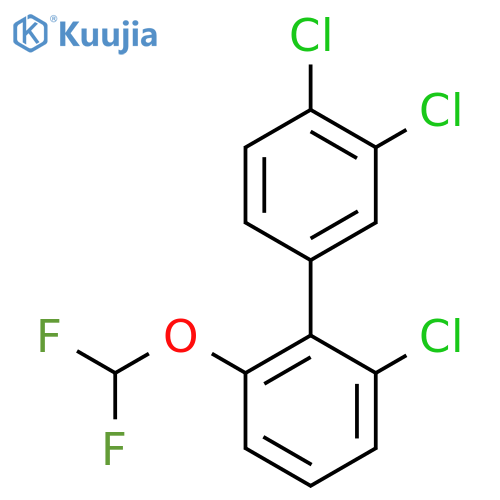Cas no 1361726-06-8 (6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl)

1361726-06-8 structure
商品名:6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl
CAS番号:1361726-06-8
MF:C13H7Cl3F2O
メガワット:323.549887895584
CID:4790457
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 化学的及び物理的性質
名前と識別子
-
- 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl
-
- インチ: 1S/C13H7Cl3F2O/c14-8-5-4-7(6-10(8)16)12-9(15)2-1-3-11(12)19-13(17)18/h1-6,13H
- InChIKey: YAOCCBOCNJBIDN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C1C=CC(=C(C=1)Cl)Cl)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 293
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 9.2
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011007817-250mg |
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl |
1361726-06-8 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
| Alichem | A011007817-1g |
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl |
1361726-06-8 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
| Alichem | A011007817-500mg |
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl |
1361726-06-8 | 97% | 500mg |
790.55 USD | 2021-05-31 |
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
1361726-06-8 (6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl) 関連製品
- 2279938-29-1(Alkyne-SS-COOH)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量